molecular formula C14H20ClNO2 B6173005 2-(3-methylphenyl)-2-(piperidin-4-yl)acetic acid hydrochloride CAS No. 2460750-19-8

2-(3-methylphenyl)-2-(piperidin-4-yl)acetic acid hydrochloride

Cat. No. B6173005
CAS RN: 2460750-19-8
M. Wt: 269.8
InChI Key:
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Description

2-(3-methylphenyl)-2-(piperidin-4-yl)acetic acid hydrochloride, also known as MPAH, is a synthetic compound composed of a phenyl ring with a piperidine side chain. It has been used in scientific research to study its biochemical and physiological effects. In this article, the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of MPAH will be discussed.

Scientific Research Applications

2-(3-methylphenyl)-2-(piperidin-4-yl)acetic acid hydrochloride has been used in scientific research to study its biochemical and physiological effects. It has been found to have anticonvulsant, analgesic, and sedative effects. It has also been used to study the effects of drugs on the central nervous system. Additionally, it has been used to study the effects of drugs on the cardiovascular system and to study the effects of drugs on the immune system.

Mechanism of Action

2-(3-methylphenyl)-2-(piperidin-4-yl)acetic acid hydrochloride is believed to act on the central nervous system by binding to GABA receptors. GABA is an inhibitory neurotransmitter that reduces the activity of neurons in the brain and is responsible for calming the nervous system. 2-(3-methylphenyl)-2-(piperidin-4-yl)acetic acid hydrochloride binds to GABA receptors and increases the activity of GABA, resulting in a calming effect on the nervous system.
Biochemical and Physiological Effects
2-(3-methylphenyl)-2-(piperidin-4-yl)acetic acid hydrochloride has been found to have anticonvulsant, analgesic, and sedative effects. It has also been found to have anti-inflammatory and anti-oxidant properties. Additionally, it has been found to have an effect on the cardiovascular system, as it has been found to reduce blood pressure and heart rate. It has also been found to have an effect on the immune system, as it has been found to suppress the production of cytokines.

Advantages and Limitations for Lab Experiments

2-(3-methylphenyl)-2-(piperidin-4-yl)acetic acid hydrochloride has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is easy to synthesize. Additionally, it is a water-soluble compound, making it easy to dissolve in aqueous solutions. However, there are some limitations to using 2-(3-methylphenyl)-2-(piperidin-4-yl)acetic acid hydrochloride in laboratory experiments. It is a relatively unstable compound and can degrade over time. Additionally, it is a relatively low-potency compound, meaning that it may not be suitable for experiments requiring high concentrations of the compound.

Future Directions

Given its biochemical and physiological effects, there are several potential future directions for research involving 2-(3-methylphenyl)-2-(piperidin-4-yl)acetic acid hydrochloride. Potential applications include the development of new anticonvulsant, analgesic, and sedative drugs. Additionally, research could be conducted to further study the effects of 2-(3-methylphenyl)-2-(piperidin-4-yl)acetic acid hydrochloride on the cardiovascular and immune systems. Additionally, research could be conducted to develop new therapeutic agents based on 2-(3-methylphenyl)-2-(piperidin-4-yl)acetic acid hydrochloride or its derivatives. Research could also be conducted to further study the mechanism of action of 2-(3-methylphenyl)-2-(piperidin-4-yl)acetic acid hydrochloride and to identify potential new targets for its action. Finally, research could be conducted to develop new methods of synthesizing 2-(3-methylphenyl)-2-(piperidin-4-yl)acetic acid hydrochloride and its derivatives.

Synthesis Methods

2-(3-methylphenyl)-2-(piperidin-4-yl)acetic acid hydrochloride can be synthesized from 3-methylphenylacetic acid and piperidine using a two-step reaction. The first step involves the condensation of 3-methylphenylacetic acid and piperidine in the presence of an acid catalyst, such as sulfuric acid. The second step involves the hydrolysis of the resulting product with hydrochloric acid. The final product is a white solid that is soluble in water and has a melting point of 140-141°C.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(3-methylphenyl)-2-(piperidin-4-yl)acetic acid hydrochloride involves the reaction of 3-methylbenzyl chloride with piperidine to form 2-(3-methylphenyl)piperidine. This intermediate is then reacted with chloroacetic acid to form 2-(3-methylphenyl)-2-(piperidin-4-yl)acetic acid, which is then converted to the hydrochloride salt by reaction with hydrochloric acid.", "Starting Materials": [ "3-methylbenzyl chloride", "piperidine", "chloroacetic acid", "hydrochloric acid" ], "Reaction": [ "Step 1: 3-methylbenzyl chloride is reacted with piperidine in the presence of a base such as potassium carbonate to form 2-(3-methylphenyl)piperidine.", "Step 2: 2-(3-methylphenyl)piperidine is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form 2-(3-methylphenyl)-2-(piperidin-4-yl)acetic acid.", "Step 3: 2-(3-methylphenyl)-2-(piperidin-4-yl)acetic acid is then reacted with hydrochloric acid to form the hydrochloride salt of the compound." ] }

CAS RN

2460750-19-8

Product Name

2-(3-methylphenyl)-2-(piperidin-4-yl)acetic acid hydrochloride

Molecular Formula

C14H20ClNO2

Molecular Weight

269.8

Purity

95

Origin of Product

United States

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